
2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline
描述
2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline (BDTFA) is an organic compound belonging to the family of anilines. It is a colorless to yellow liquid with a boiling point of 162-164 °C, and a melting point of -45.5 °C. BDTFA is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of fluorinated compounds, such as fluoroalkenes and fluoroalkynes.
作用机制
The mechanism of action of 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline is not well understood. However, it is believed that 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline acts as an intermediate in the synthesis of fluorinated compounds, such as fluoroalkenes and fluoroalkynes. Additionally, 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline is believed to interact with amino acids and other molecules to form novel compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline are not well understood. However, it is believed that 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline may interact with amino acids and other molecules to form novel compounds, which could potentially have biological activity. Additionally, 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline may have antioxidant properties, which could potentially be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
The advantages of using 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline in laboratory experiments include its low cost, availability, and versatility. Additionally, 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline in lab experiments is the lack of knowledge regarding its biochemical and physiological effects.
未来方向
Future research should focus on the biochemical and physiological effects of 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline, as well as its potential applications in drug discovery and development. Additionally, research should focus on the synthesis of novel fluorinated compounds using 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline, as well as the potential use of 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline in agrochemical and dye synthesis. Finally, research should focus on the potential antioxidant properties of 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline and its potential therapeutic applications.
科学研究应用
2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline is used in a variety of scientific research applications. It has been used in the synthesis of novel fluorinated compounds, such as fluoroalkenes and fluoroalkynes, which are used in drug discovery and development. 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, anticonvulsants, and anti-cancer drugs. Additionally, 2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline has been used in the synthesis of agrochemicals, such as insecticides and herbicides, as well as dyes.
属性
IUPAC Name |
2-bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5N/c9-6-4(15)2-1-3(8(12,13)14)5(6)7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIZQUPPUXSTTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(difluoromethyl)-4-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[6-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1413208.png)
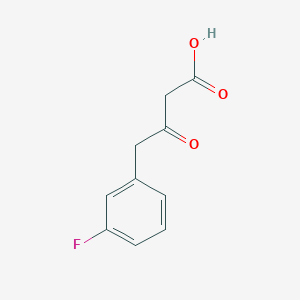
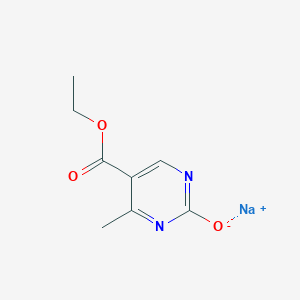
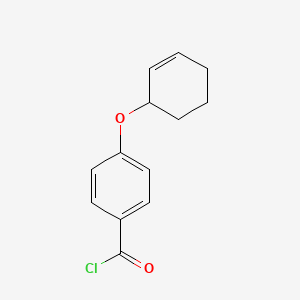
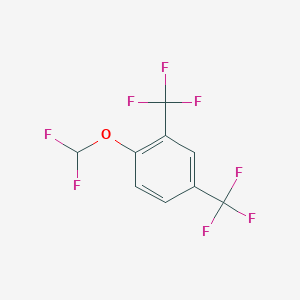
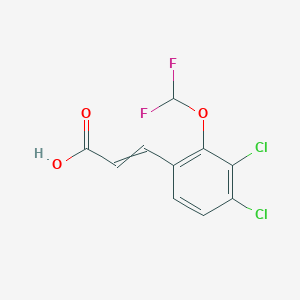

![(4S)-4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1413219.png)

![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

![N-[2-(4-bromophenyl)ethyl]oxan-4-amine](/img/structure/B1413225.png)